Cas no 5954-72-3 (Crotyl Mercaptan)
Crotyl Mercaptan Chemical and Physical Properties
Names and Identifiers
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- Crotyl Mercaptan
- 2-BUTENE-1-THIOL
- but-2-ene-1-thiol
- DTXSID501315043
- 58688-79-2
- (E)-but-2-ene-1-thiol
- (e)-2-butene-1-thiol
- (2E)-BUT-2-ENE-1-THIOL
- 5954-72-3
- E-2-Buten-1-thiol
- 2-Buten-1-thiol
-
- Inchi: 1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2-
- InChI Key: PSKWBKFCLVNPMT-IHWYPQMZSA-N
- SMILES: C/C=C\CS
Computed Properties
- Exact Mass: 88.03474
- Monoisotopic Mass: 88.034671
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 30.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1
- XLogP3: 1.4
Experimental Properties
- Density: 0.862
- Boiling Point: 101.3°C at 760 mmHg
- Flash Point: 34.9°C
- Refractive Index: 1.47
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 0
- LogP: 1.49230
- Vapor Pressure: 40.9±0.2 mmHg at 25°C
Crotyl Mercaptan Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, Refrigerator, under inert atmosphere
Crotyl Mercaptan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C818850-50mg |
Crotyl Mercaptan |
5954-72-3 | 50mg |
$181.00 | 2023-05-18 | ||
| TRC | C818850-500mg |
Crotyl Mercaptan |
5954-72-3 | 500mg |
$1431.00 | 2023-05-18 |
Crotyl Mercaptan Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Crotyl Mercaptan
Crotyl Mercaptan (CAS No. 5954-72-3): A Versatile Sulfhydryl Compound in Modern Chemistry
Crotyl mercaptan, also known as 4-pentenethiol, is a sulfur-containing organic compound with the chemical formula C5H10S. Identified by its CAS registry number 5954-72-3, this compound belongs to the class of thiol derivatives, characterized by the presence of a terminal alkenyl group and a sulfhydryl (-SH) functional group. Its unique molecular structure combines the reactivity of thiols with the unsaturation of an allylic system, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical development. Recent studies have highlighted its role in catalytic processes and as a building block for bioactive molecules.
The molecular framework of Crotyl mercaptan consists of a five-carbon chain with a double bond between carbons 1 and 2 (CH2=CHCH2CH2S–H). This configuration imparts distinct chemical properties, including nucleophilicity from the thiol group and electrophilic character from the conjugated double bond. The sulfhydryl functionality is particularly notable for its ability to participate in redox reactions, metal coordination, and disulfide bond formation—key mechanisms in biological systems and industrial applications.
In recent years, advancements in organosulfur chemistry have expanded the utility of compounds like Crotyl mercaptan. For instance, research published in the *Journal of Organic Chemistry* (2023) demonstrated its application as a ligand in transition-metal catalysis, enhancing enantioselectivity in asymmetric syntheses. The compound’s ability to stabilize reactive intermediates through sulfur coordination has been leveraged to improve reaction efficiency and yield in complex molecule assembly.
The synthesis of Crotyl mercaptan typically involves nucleophilic substitution or elimination reactions. One prominent method employs the reaction of 1-bromobutene with sodium hydrosulfide (NaSH) under controlled conditions. This approach ensures high regioselectivity and purity, critical for downstream applications. Recent innovations have focused on greener synthetic pathways using biocatalytic methods to reduce byproduct formation while maintaining cost-effectiveness.
In pharmaceutical research, compounds containing sulfhydryl groups like Crotyl mercaptan are being explored for their potential as prodrugs or enzyme inhibitors. A 2024 study highlighted its use as a precursor for developing cysteine protease inhibitors targeting parasitic diseases. The thiol moiety enables covalent binding to active sites of enzymes, offering therapeutic advantages through targeted molecular interactions.
Beyond medicine, Crotyl mercaptan plays a role in materials science. Its reactivity with metal surfaces makes it suitable for modifying nanomaterials or creating self-assembled monolayers (SAMs). These SAMs exhibit tunable electronic properties, which are being investigated for applications in biosensors and optoelectronic devices. Researchers at MIT’s Department of Chemistry reported in 2023 that SAMs derived from similar thiols improved charge transport efficiency in organic photovoltaics by up to 18%.
The environmental impact of compounds like Crotyl mercaptan is another area of active research. While thiols are known for their pungent odor (often described as "rotten egg"), modern purification techniques minimize sensory effects during industrial handling. Studies on biodegradation pathways suggest that microbial consortia can metabolize such compounds into less reactive byproducts under aerobic conditions, supporting sustainable waste management strategies.
In agrochemical development, derivatives of Crotyl mercaptan are being evaluated as components of plant protection agents. Their ability to disrupt pathogen cell membranes through disulfide crosslinking has shown promise against fungal infections in crops like wheat and rice. Field trials conducted by agricultural research institutes indicate reduced pesticide resistance when these compounds are used synergistically with conventional fungicides.
The analytical characterization of Crotyl mercaptan relies on techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm structural integrity and purity levels exceeding 98%, essential for both academic studies and commercial production batches. Advanced spectroscopic tools also enable real-time monitoring of reaction kinetics involving this compound.
Educational institutions and industrial laboratories increasingly incorporate compounds like Crotyl mercaptan into training modules on organosulfur chemistry. Its dual reactivity profile provides an ideal platform for teaching concepts related to electrophilic addition reactions, thiol-disulfide exchange mechanisms, and catalytic cycle design—core topics in advanced organic chemistry curricula.
Ongoing research continues to uncover novel applications for this versatile molecule. For example, a collaborative study between Stanford University and pharmaceutical companies explored its use as a scaffold for designing radiopharmaceuticals used in positron emission tomography (PET) imaging agents. The compound’s sulfur atoms facilitated rapid labeling with fluorine-18 isotopes without compromising structural stability.
In conclusion, the chemical versatility of Crotyl Mercaptan (CAS No: 5954-72-3) underscores its significance across multiple scientific disciplines. From catalysis to biomaterials development, this compound exemplifies how strategic molecular design can address complex challenges in modern chemistry while aligning with sustainability goals through innovative synthesis methods and application strategies.
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